
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of COX-2 by binding to its active site. This results in the inhibition of the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. This compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and reduce oxidative stress. Furthermore, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has several advantages for lab experiments. This compound is a potent inhibitor of COX-2 and can be used to study the role of COX-2 in various biological processes. Furthermore, this compound has been shown to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo. However, this compound has some limitations for lab experiments. This compound is a complex molecule that requires expertise in organic chemistry for synthesis. Additionally, this compound has limited solubility in water, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for the research on N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the study of the effects of this compound on other biological processes, such as angiogenesis and immune function. Furthermore, the use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an area of active research.
Méthodes De Synthèse
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide involves the reaction of 3-(6-oxopyridazin-1(6H)-yl)propionic acid with 3,3-diphenylpropanoyl chloride in the presence of a base. The resulting compound is then purified using various chromatographic techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has been widely used in scientific research as a tool to study various biological processes. This compound has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been used to study the role of oxidative stress in various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(23-14-8-16-25-22(27)13-7-15-24-25)17-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,15,20H,8,14,16-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJRPZJMLUFXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)
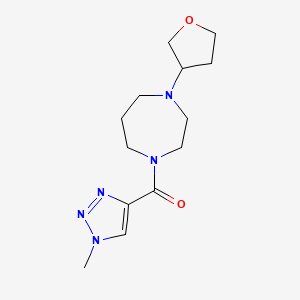
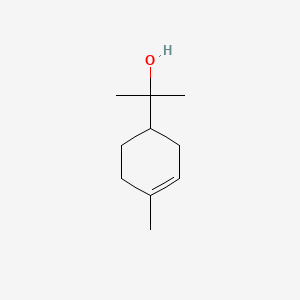
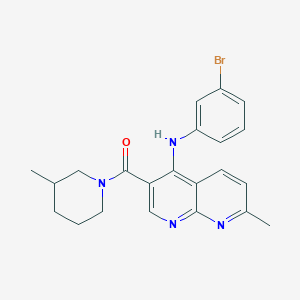
![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)
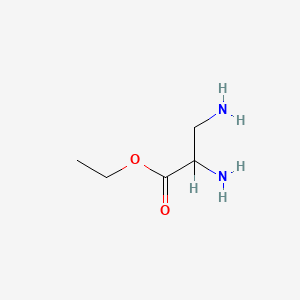
![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)

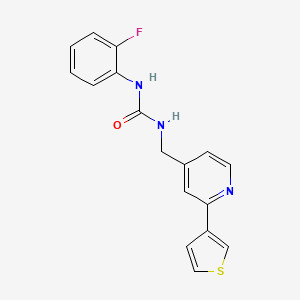

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)
![5-(Oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2459269.png)
![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2459271.png)
![4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2459276.png)